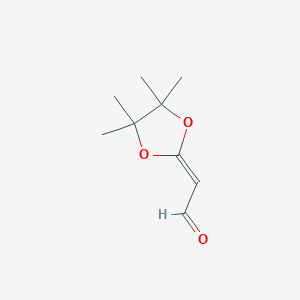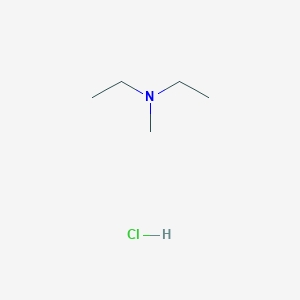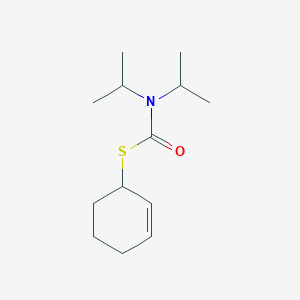![molecular formula C10H7N3 B14662750 7H-pyrrolo[3,4-g]quinoxaline CAS No. 42375-01-9](/img/structure/B14662750.png)
7H-pyrrolo[3,4-g]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-pyrrolo[3,4-g]quinoxaline is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. Its unique structure imparts distinct electronic properties, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[3,4-g]quinoxaline typically involves the functionalization of quinoxaline with a pyrrole moiety. One common method includes the condensation of o-phenylenediamine with a dicarbonyl compound, followed by cyclization to form the quinoxaline core. Subsequent functionalization at specific positions on the quinoxaline ring with pyrrole derivatives completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7H-pyrrolo[3,4-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6,8-dione derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
7H-pyrrolo[3,4-g]quinoxaline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7H-pyrrolo[3,4-g]quinoxaline, particularly in its role as a kinase inhibitor, involves the formation of hydrogen bonds within the active site of the kinase. This interaction disrupts the kinase’s activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . The compound’s ability to form stable complexes with its molecular targets underlies its therapeutic potential.
Comparación Con Compuestos Similares
- 2,1,3-benzothiadiazole
- Pyrrolo-pyrrole-1,4-dione
- Thieno[3,4-b]pyrazine
Comparison: Compared to these similar compounds, 7H-pyrrolo[3,4-g]quinoxaline stands out due to its unique electronic properties and structural versatility. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound in both materials science and medicinal chemistry .
Propiedades
Número CAS |
42375-01-9 |
|---|---|
Fórmula molecular |
C10H7N3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
1H-pyrrolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-13-10-4-8-6-11-5-7(8)3-9(10)12-1/h1-6,12H |
Clave InChI |
KXZYLNLLJMCJFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C3C=NC=C3C=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
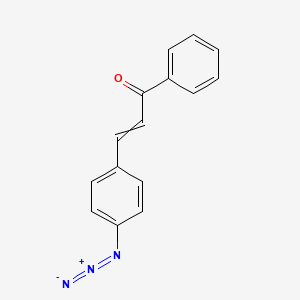
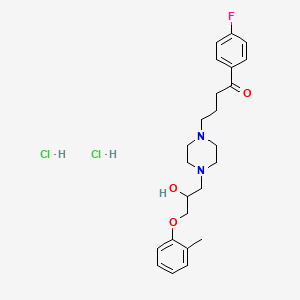
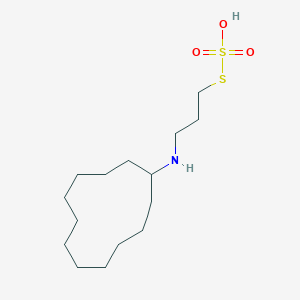
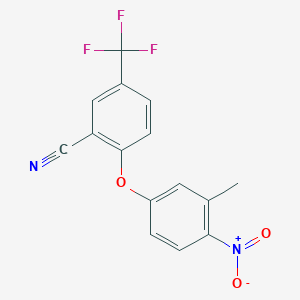
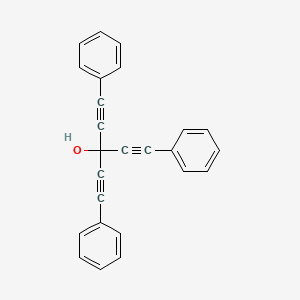
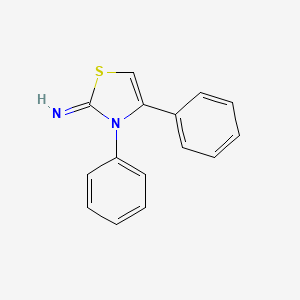
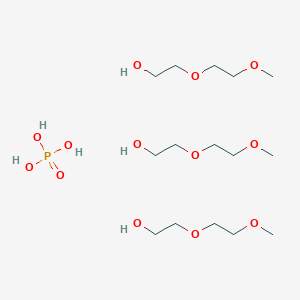
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
